Tetrabenzyl pyrophosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

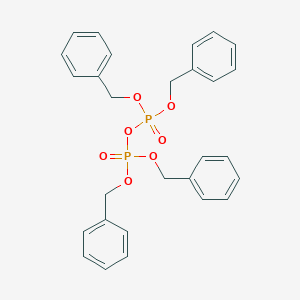

Structure

3D Structure

Properties

IUPAC Name |

dibenzyl bis(phenylmethoxy)phosphoryl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O7P2/c29-36(31-21-25-13-5-1-6-14-25,32-22-26-15-7-2-8-16-26)35-37(30,33-23-27-17-9-3-10-18-27)34-24-28-19-11-4-12-20-28/h1-20H,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBNXCZCLRBQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340276 | |

| Record name | Tetrabenzyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

990-91-0 | |

| Record name | P,P,P′,P′-Tetrakis(phenylmethyl) (diphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=990-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabenzyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetrabenzyl diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetrabenzyl Pyrophosphate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on a Key Phosphorylating Agent

Tetrabenzyl pyrophosphate (TBPP) is a versatile and widely utilized organophosphorus reagent, primarily recognized for its role as a powerful phosphorylating agent in complex organic synthesis. Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a critical intermediate in the production of various active pharmaceutical ingredients (APIs) and prodrugs. This technical guide provides a detailed overview of TBPP, including its chemical and physical properties, synthesis protocols, and key applications in drug development.

Core Chemical and Physical Properties

This compound is a white crystalline solid under standard conditions.[1][2] Its stability and reactivity make it an effective reagent for introducing phosphate (B84403) moieties into organic molecules.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₂₈O₇P₂ | [1][3] |

| Molecular Weight | 538.47 g/mol | [1][3][4] |

| CAS Number | 990-91-0 | [1][3][4] |

| Appearance | White powder | [1] |

| Melting Point | 63-66 °C | [2][4][5] |

| Solubility | Slightly soluble in water | [5][6] |

| Storage Temperature | -20°C | [4] |

| Synonyms | Pyrophosphoric acid tetrabenzyl ester, Tetrabenzyl diphosphate | [1][4] |

Synthesis of this compound

The preparation of this compound is most commonly achieved through the dehydration-mediated condensation of two molecules of dibenzyl phosphate.[7] This method is favored for its efficiency and scalability.

Experimental Protocol: Synthesis via Dicyclohexylcarbodiimide (B1669883) (DCC) Coupling

This protocol is a modification of an earlier synthesis by Todd and has been adapted for multi-kilogram preparations.[8]

Materials:

-

Dibenzyl phosphate (DBP)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Isopropyl Acetate (B1210297)

-

Heptane

-

Nitrogen gas

-

Filtration apparatus

-

Reaction vessel with stirring and temperature control

Procedure:

-

Reaction Setup: A reaction vessel is charged with dibenzyl phosphate and anhydrous isopropyl acetate. The mixture is stirred to dissolve the solid. Although dibenzyl phosphate may not be completely soluble, it is sufficiently soluble for the reaction to proceed.[8]

-

Reagent Addition: A solution of dicyclohexylcarbodiimide (DCC) in isopropyl acetate is added to the dibenzyl phosphate solution over 10-20 minutes. The reaction is exothermic and should be maintained at or below room temperature.[8]

-

Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 90 minutes, at which point a white precipitate of 1,3-dicyclohexylurea (B42979) (DCU) will have formed.[8]

-

Filtration: The reaction mixture is filtered to remove the DCU precipitate. The filter cake is washed with additional isopropyl acetate.[8]

-

Crystallization and Isolation: Heptane is slowly added to the filtrate with stirring to induce crystallization of the this compound. The mixture is cooled to 3 ± 3 °C and aged for 1 hour.[5]

-

Drying: The resulting slurry is filtered, and the filter cake is washed with a mixture of isopropyl acetate and heptane. The product is then dried under vacuum with nitrogen protection at room temperature to yield this compound as a white crystalline solid.[5]

Safety Precautions:

-

DCC is a strong sensitizer (B1316253) and is readily absorbed through the skin. It can cause allergic skin reactions and is destructive to mucous membranes, the upper respiratory tract, eyes, and skin.[8]

-

Due to the exothermic nature of the reaction, all operating temperatures should be carefully controlled and kept at or below room temperature.[8]

Applications in Drug Development and Organic Synthesis

This compound's primary utility lies in its ability to act as a mild and effective phosphorylating agent for a wide variety of substrates, particularly amines and alcohols.[9] The resulting dibenzyl phosphoryl moiety can be readily debenzylated to afford the final phosphate-containing molecule.[8]

Key Therapeutic Areas and Examples:

-

Antiemetics: TBPP is a crucial intermediate in the synthesis of fosaprepitant, a neurokinin-1 (NK1) receptor antagonist used to manage chemotherapy-induced nausea and vomiting (CINV).[10][11] Fosaprepitant is a prodrug of aprepitant.[7]

-

Antitumor Agents: The compound is utilized in the development of novel anti-tumor agents, where the introduction of a phosphate group can improve the pharmacological properties of the drug candidate.[2][8]

-

Prodrug Synthesis: TBPP is instrumental in preparing prodrugs to enhance bioavailability, allowing for injectable formulations of drugs used in the treatment of viruses and cancer.[9]

-

Other Therapeutic Targets: It has been employed in the synthesis of a broad range of biologically active molecules, including:

Logical Workflow for TBPP in Prodrug Synthesis

The following diagram illustrates the general workflow for the application of this compound in the synthesis of a phosphate prodrug.

Caption: Workflow of TBPP in prodrug synthesis.

Non-Pharmaceutical Applications

While its primary role is in pharmaceutical synthesis, this compound also finds utility in other industrial applications due to its chemical properties. It has been explored as a:

-

Flame Retardant: To enhance the fire safety of materials like plastics and textiles.[1]

-

Plasticizer: To improve the flexibility and durability of polymers.[1]

-

Lubricant Additive: To reduce friction and wear in machinery.[1]

Conclusion

This compound is a cornerstone reagent in modern organic and medicinal chemistry. Its ability to efficiently introduce phosphate groups into complex molecules has made it an indispensable tool in the development of a wide array of pharmaceuticals, most notably in the creation of prodrugs that offer improved bioavailability and therapeutic efficacy. For researchers and professionals in drug development, a thorough understanding of TBPP's properties, synthesis, and applications is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C28H28O7P2 | CID 563183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 焦磷酸四苄酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 990-91-0 [chemicalbook.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. CN114380859A - Preparation method of dibenzyl phosphate and this compound - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound - Phosphorylating agent | Syensqo [syensqo.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

The Genesis of a Key Phosphorylating Agent: A Technical History of Tetrabenzyl Pyrophosphate

For Immediate Release

A cornerstone reagent in modern synthetic chemistry, tetrabenzyl pyrophosphate (TBPP), has played a pivotal role in the development of a wide array of biologically active molecules, from pharmaceuticals to molecular probes. This in-depth technical guide explores the discovery and history of this essential compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, synthesis, and application. While not a direct modulator of cellular signaling, its importance lies in its utility as a powerful phosphorylating agent, enabling the synthesis of compounds that do interact with critical biological pathways.

Discovery and Early Synthesis

The mid-20th century saw significant advancements in the understanding of biological phosphorylation and the structure of nucleotides. This spurred the need for effective laboratory methods to create phosphate (B84403) and pyrophosphate linkages. It was in this context that this compound emerged as a valuable synthetic tool.

Initial pioneering work by H. S. Mason and Sir Alexander R. Todd in 1951 described the formation of this compound from dibenzyl hydrogen phosphate. Their method involved the reaction with various acyl chlorides. This research laid the groundwork for the controlled synthesis of pyrophosphates in the laboratory.

A significant breakthrough came in 1953 when H. G. Khorana and Todd introduced a more efficient and milder method for the synthesis of symmetrical pyrophosphates, including this compound.[1][2][3][4] Their approach utilized carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the condensation of two molecules of a phosphate monoester. This carbodiimide-mediated coupling proved to be a robust and high-yielding reaction, becoming a standard procedure in organic synthesis.[1]

Key Synthetic Methodologies: A Comparative Overview

Over the years, several methods for the preparation of this compound have been reported. The two foundational methods, along with a modern refined procedure, are detailed below.

The Acyl Chloride Method (Mason and Todd, 1951)

This early method demonstrated the feasibility of forming the pyrophosphate bond using acyl chlorides as activating agents. The reaction proceeds by the activation of dibenzyl hydrogen phosphate with an acyl chloride, followed by reaction with a second molecule of the phosphate.

The Carbodiimide Method (Khorana and Todd, 1953)

This method represents a significant improvement in terms of yield and reaction conditions. Dicyclohexylcarbodiimide (DCC) activates the phosphate group, facilitating nucleophilic attack by a second phosphate molecule to form the pyrophosphate bond. The insoluble dicyclohexylurea (DCU) byproduct is easily removed by filtration, simplifying purification.[5]

Modern Optimized Procedure (Organic Syntheses)

Current-day preparations of this compound often employ a modified version of the Khorana and Todd method. A detailed protocol published in Organic Syntheses provides a reliable and scalable procedure.[5][6] This method utilizes isopropyl acetate (B1210297) as a solvent and carefully controls the reaction temperature to ensure high purity and yield.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data from the historical and modern synthetic protocols for this compound.

| Parameter | Mason & Todd (1951) - Acyl Chloride Method | Khorana & Todd (1953) - Carbodiimide Method | Organic Syntheses Procedure |

| Starting Material | Dibenzyl hydrogen phosphate | Dibenzyl hydrogen phosphate | Dibenzyl hydrogen phosphate |

| Reagent | Acyl Chloride (e.g., Thionyl chloride) | Dicyclohexylcarbodiimide (DCC) | Dicyclohexylcarbodiimide (DCC) |

| Solvent | Benzene (B151609) | Benzene or other inert solvents | Isopropyl acetate |

| Temperature | Room Temperature | Room Temperature | 3 ± 3°C |

| Reaction Time | Not specified in detail | Rapid ("almost instantaneous") | ~90 minutes |

| Yield | Not specified in detail | Excellent ("well-nigh quantitative") | 88-96% |

| Byproduct | Varies with acyl chloride | Dicyclohexylurea (DCU) | Dicyclohexylurea (DCU) |

Experimental Protocols

Khorana and Todd (1953) Synthesis using Dicyclohexylcarbodiimide

-

Reactants: Dibenzyl hydrogen phosphate (2 molar equivalents), Dicyclohexylcarbodiimide (1 molar equivalent).

-

Solvent: Anhydrous benzene.

-

Procedure: A solution of dicyclohexylcarbodiimide in benzene is added to a solution of dibenzyl hydrogen phosphate in benzene at room temperature. The reaction is exothermic, and dicyclohexylurea precipitates almost immediately. After a short period, the mixture is filtered to remove the urea. The filtrate is then evaporated to dryness, and the residual this compound is purified by recrystallization.

Modified Organic Syntheses Procedure

-

Reactants: Dibenzyl phosphate (54.8 mmol), 1,3-Dicyclohexylcarbodiimide (28.2 mmol).

-

Solvent: Isopropyl acetate (60 mL), Heptane.

-

Procedure:

-

A slurry of dibenzyl phosphate in isopropyl acetate is cooled to 3 ± 3°C.

-

A solution of DCC in isopropyl acetate is added slowly, maintaining the temperature at 3 ± 3°C.

-

The resulting slurry containing precipitated 1,3-dicyclohexylurea (B42979) (DCU) is stirred.

-

The DCU is removed by filtration, and the cake is washed with isopropyl acetate.

-

The combined filtrate and washes are concentrated in vacuo.

-

Heptane is added to the concentrate to precipitate the product.

-

The slurry is cooled and stirred, and the crystalline this compound is collected by filtration and dried.[5]

-

Role in Synthetic Chemistry and Drug Development

This compound is not known to have direct biological activity or be involved in cellular signaling pathways. Its significance lies in its role as a versatile phosphorylating agent. The benzyl (B1604629) protecting groups can be readily removed by hydrogenolysis, providing a clean method for the introduction of a phosphate or pyrophosphate moiety into a target molecule.

This reactivity has been harnessed in the synthesis of a wide range of biologically important molecules, including:

-

Prodrugs: Introduction of a phosphate group can improve the solubility and bioavailability of a drug. This compound is a key reagent in the synthesis of fosaprepitant, an antiemetic medication.

-

Enzyme Inhibitors: Many enzymatic processes involve phosphate groups, and synthetic phosphorylated molecules can act as potent and specific inhibitors.

-

Nucleotide Analogs: The synthesis of modified nucleotides for research and therapeutic applications often relies on efficient phosphorylation methods.

-

Antitumor and Antifungal Agents: The development of novel therapeutic agents targeting various diseases has been facilitated by the use of this compound.[6]

Visualizing the Synthetic and Functional Context

The following diagrams illustrate the key synthetic pathway for this compound and its conceptual role in drug development.

Caption: The Khorana and Todd synthesis of this compound.

Caption: Conceptual workflow of TBPP in prodrug synthesis and action.

References

- 1. 465. Studies on phosphorylation. Part XI. The reaction between carbodi-imides and acid esters of phosphoric acid. A new method for the preparation of pyrophosphates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nature Chose Phosphates and Chemists Should Too: How Emerging P(V) Methods Can Augment Existing Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

Tetrabenzyl Pyrophosphate: A Comprehensive Technical Guide for Researchers

Tetrabenzyl pyrophosphate (TBPP) is a versatile organophosphorus reagent widely utilized in organic synthesis, particularly within the pharmaceutical industry. Its primary function is as a mild and effective phosphorylating agent for a variety of substrates, including alcohols and amines. This technical guide provides an in-depth overview of the chemical properties, synthesis, stability, and applications of this compound, with a focus on its relevance to drug development professionals.

Core Chemical and Physical Properties

This compound is a white crystalline solid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Synonyms | Pyrophosphoric acid tetrabenzyl ester, Tetrabenzyl diphosphate | [2][3] |

| CAS Number | 990-91-0 | [2] |

| Molecular Formula | C₂₈H₂₈O₇P₂ | [2][4] |

| Molecular Weight | 538.47 g/mol | [2][4] |

| Appearance | White powder or crystalline solid | [1][2] |

| Melting Point | 58 - 66 °C; reported as 63-66 °C and 59-60°C in some sources | [2][5][6] |

| Boiling Point | 601.6±55.0 °C (Predicted) | [1] |

| Solubility | Slightly soluble in water; soluble in acetone (B3395972) and chloroform (B151607) (slightly); solubility in isopropyl acetate (B1210297) is ~676 mg/g at 25°C. | [1][5][6][7] |

| Purity | ≥ 97% (HPLC), ≥ 98% (HPLC) | [2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Values |

| ¹H NMR (250 MHz, CDCl₃) | δ: 5.10-5.13 (m, 8 H), 7.33 (s, 20 H)[6] |

| ¹³C NMR (100 MHz, CDCl₃) | δ: 70.3 (t, 4 C, J = 3), 127.9 (s, 8 C), 128.4 (s, 8 C), 128.6 (s, 4 C), 134.8 (t, 4 C, J = 4)[6] |

| ³¹P NMR (162 MHz, CDCl₃) | δ: -12.3 (s, 2 P)[6] |

| IR (CHCl₃) cm⁻¹ | 3012, 1498, 1456, 1381, 1292, 1021, 956[6] |

| Mass Spectrometry (ES+) | m/z (rel intensity) 561 (100, M + Na)⁺, 539 (50, M + H)⁺[6] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the condensation of two molecules of dibenzyl phosphate (B84403). A widely cited and robust method involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

Experimental Protocol: Synthesis of this compound from Dibenzyl Phosphate

This protocol is adapted from a procedure published in Organic Syntheses.[6]

Materials:

-

Dibenzyl phosphate

-

Isopropyl acetate

-

1,3-Dicyclohexylcarbodiimide (DCC)

-

Heptane

Procedure:

-

A solution of dibenzyl phosphate in isopropyl acetate is prepared. It is important to note that dibenzyl phosphate is not completely soluble, but is sufficiently soluble for the reaction to proceed.[6]

-

The solution is cooled to a temperature of 3 ± 3°C.[6]

-

A solution of DCC in isopropyl acetate is added to the cooled dibenzyl phosphate solution. The addition should be controlled to maintain the reaction temperature.[6]

-

The reaction mixture forms a slurry as 1,3-dicyclohexylurea (B42979) (DCU), a byproduct, precipitates as a white solid.[6]

-

The reaction is monitored by HPLC and is typically complete within 90 minutes.[6]

-

The cold slurry is filtered to remove the DCU. The filter cake is washed with isopropyl acetate.[6]

-

Heptane is slowly added to the filtrate to induce precipitation of the this compound.[5]

-

The mixture is cooled to 3 ± 3 °C and aged for 1 hour.[5]

-

The resulting slurry is filtered, and the filter cake is washed with a mixture of isopropyl acetate and heptane.[5]

-

The product is dried under vacuum to yield this compound as a white crystalline solid.[5]

Stability and Handling

This compound should be handled with care due to its hazardous nature. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][7]

Storage:

-

Store in a freezer at -10°C to -20°C as a dry solid.[1][2][3]

-

It is recommended to store under an inert atmosphere as it is air and moisture sensitive.[1][8]

Stability:

-

This compound is stable under recommended storage conditions.[8]

-

The primary impurity detected upon decomposition is dibenzyl phosphate.[6]

-

It exhibits a large exothermic potential, so all operating temperatures during its synthesis and handling should be kept at room temperature or below.[6]

Incompatibilities:

-

Avoid contact with strong oxidizing agents.[8]

Hazardous Decomposition Products:

-

Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and oxides of phosphorus.[8][9]

Applications in Drug Development

This compound is a crucial reagent in the pharmaceutical industry, primarily for its role as a phosphorylating agent.[10][11] This transformation is often a key step in the synthesis of complex, biologically active molecules.[6]

Prodrug Synthesis:

-

It is used to prepare prodrugs to enhance the bioavailability of parent drug molecules, allowing for injectable formulations.[11]

-

A notable application is in the synthesis of Fosaprepitant, an antiemetic medication used to manage nausea and vomiting in chemotherapy patients.[10][12]

Phosphorylation of Bioactive Molecules:

-

This compound has been employed in the synthesis of a wide array of phosphate-containing molecules, including:

The general mechanism involves the phosphorylation of nucleophiles such as alcohols or amines. The subsequent debenzylation of the resulting dibenzyl phosphoryl moiety is typically facile, yielding the desired phosphate.[6]

References

- 1. This compound CAS#: 990-91-0 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C28H28O7P2 | CID 563183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 990-91-0 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | 990-91-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound - Phosphorylating agent | Syensqo [syensqo.com]

- 12. nbinno.com [nbinno.com]

Elucidation of the Molecular Architecture of Tetrabenzyl Pyrophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabenzyl pyrophosphate (TBPP) is a pivotal reagent in synthetic organic chemistry, particularly in the phosphorylation of a wide array of molecules, including those of significant biological and pharmaceutical interest. Its utility in the synthesis of prodrugs, enzyme inhibitors, and various biologically active phosphate-containing compounds underscores the importance of a thorough understanding of its structural characteristics. This technical guide provides a comprehensive overview of the structure elucidation of TBPP, presenting key analytical data, detailed experimental protocols, and visual representations of its molecular structure and the workflow for its characterization.

Physicochemical Properties

This compound is a white to almost white crystalline powder. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₈O₇P₂ | [1][2][3] |

| Molecular Weight | 538.47 g/mol | [4][5] |

| Melting Point | 59-66 °C | [4][6] |

| Appearance | White to Almost white powder to crystal | |

| Solubility | Slightly soluble in water | [5] |

| Storage Temperature | -20°C | [3][4] |

Spectroscopic and Chromatographic Data

The structure of this compound has been extensively characterized using a variety of spectroscopic and chromatographic techniques. The data presented in the following tables provide the foundational evidence for its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H, ¹³C, and ³¹P NMR spectra of TBPP provide definitive information about its atomic connectivity and chemical environment.

| ¹H NMR (250 MHz, CDCl₃) | ||

| Chemical Shift (δ) | Multiplicity | Assignment |

| 5.10-5.13 ppm | multiplet | 8 H (CH₂) |

| 7.33 ppm | singlet | 20 H (Ar-H) |

| Reference:[6] |

| ¹³C NMR (100 MHz, CDCl₃) | |||

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| 70.3 ppm | triplet | 3 Hz | 4 C (CH₂) |

| 127.9 ppm | singlet | 8 C (Ar-CH) | |

| 128.4 ppm | singlet | 8 C (Ar-CH) | |

| 128.6 ppm | singlet | 4 C (Ar-CH) | |

| 134.8 ppm | triplet | 4 Hz | 4 C (Ar-C) |

| Reference:[6] |

| ³¹P NMR (162 MHz, CDCl₃) | |

| Chemical Shift (δ) | Multiplicity |

| -12.3 ppm | singlet |

| Reference:[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

| Mass Spectrometry (ESI⁺) | ||

| m/z (relative intensity) | Ion | Calculated m/z for C₂₈H₂₉O₇P₂ |

| 561 (100) | [M + Na]⁺ | |

| 539 (50) | [M + H]⁺ | 539.1389 |

| Reference:[6] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| IR (CHCl₃) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3012 | C-H stretch (aromatic) |

| 1498, 1456 | C=C stretch (aromatic) |

| 1381 | P=O stretch |

| 1292 | P-O-C stretch |

| 1021, 956 | P-O-P stretch |

| Reference:[6] |

Thin-Layer Chromatography (TLC)

TLC is used to assess the purity of the compound and as a preliminary analytical technique.

| Thin-Layer Chromatography | |

| Stationary Phase | Merck kieselgel 60 F₂₅₄ |

| Mobile Phase | 1:1 EtOAc:hexane (B92381) |

| Rf | 0.42 |

| Reference:[6] |

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and characterization of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the dicyclohexylcarbodiimide (B1669883) (DCC) mediated coupling of dibenzyl phosphate (B84403).[6]

Materials:

-

Dibenzyl phosphate

-

Isopropyl acetate (B1210297)

-

1,3-Dicyclohexylcarbodiimide (DCC)

-

Heptane

-

Magnetic stir bar

-

Low-temperature thermometer

-

Round-bottomed flask (flame-dried, three-necked)

-

Rubber septa

Procedure:

-

A flame-dried, 250-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a low-temperature thermometer, and two rubber septa.[6]

-

Dibenzyl phosphate is suspended in isopropyl acetate.[6]

-

A solution of DCC in isopropyl acetate is added to the suspension over 10-20 minutes, maintaining the reaction temperature at or below room temperature.[6] The reaction is exothermic, and cooling may be necessary.[6]

-

The reaction mixture is stirred for approximately 90 minutes, during which a white precipitate of 1,3-dicyclohexylurea (B42979) (DCU) forms.[6]

-

The reaction progress can be monitored by HPLC.[6]

-

Upon completion, the DCU precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure, ensuring the solution does not become saturated.[6]

-

Heptane is added to the concentrated solution to precipitate the this compound. The solvent composition is approximately 4:1 heptane:isopropyl acetate.[6]

-

The product is collected by filtration, washed with a cold heptane/isopropyl acetate mixture, and dried in vacuo under an argon blanket overnight at room temperature.[6]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: 250 MHz for ¹H NMR, 100 MHz for ¹³C NMR, 162 MHz for ³¹P NMR.[6]

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).[6]

-

Sample Preparation: The sample is dissolved in CDCl₃.

-

Data Acquisition and Processing: Standard acquisition parameters are used for each nucleus. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, and an external standard for ³¹P NMR.

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) in positive ion mode.[6]

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the mass spectrometer.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).[6]

Infrared (IR) Spectroscopy:

-

Technique: Transmission.

-

Solvent: Chloroform (CHCl₃).[6]

-

Sample Preparation: A solution of the sample in CHCl₃ is prepared.

-

Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Thin-Layer Chromatography (TLC):

-

Plate: Merck kieselgel 60 F₂₅₄.[6]

-

Eluent: A mixture of ethyl acetate and hexane in a 1:1 ratio.[6]

-

Visualization: The plate is visualized under UV light (254 nm).

Visualizations

Molecular Structure of this compound

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

Experimental Workflow for Structure Elucidation

The logical flow of experiments to confirm the structure of a synthesized batch of this compound is depicted below.

Caption: Workflow for TBPP synthesis and characterization.

Conclusion

The structural elucidation of this compound is well-established through a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy. The comprehensive data presented in this guide provides a robust and reliable basis for the identification and characterization of this important phosphorylating agent. The detailed experimental protocols offer practical guidance for its synthesis and analysis in a laboratory setting. While crystallographic data would provide the ultimate confirmation of its three-dimensional structure, the existing body of evidence unequivocally supports the assigned molecular architecture.

References

- 1. This compound | C28H28O7P2 | CID 563183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. chemscene.com [chemscene.com]

- 4. 焦磷酸四苄酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.ca [fishersci.ca]

- 6. Organic Syntheses Procedure [orgsyn.org]

Tetrabenzyl Pyrophosphate: A Technical Guide for Drug Development Professionals

CAS Number: 990-91-0

An In-depth Review of a Key Phosphorylating Agent in Pharmaceutical Synthesis

Abstract

Tetrabenzyl pyrophosphate (TBPP) is a crucial reagent in organic chemistry, primarily utilized as a powerful phosphorylating agent. Its ability to introduce a phosphate (B84403) monoester moiety into a range of molecules makes it an invaluable tool in the synthesis of various biologically active compounds, most notably in the development of prodrugs to enhance bioavailability. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its significant applications in the pharmaceutical industry. Particular focus is given to its role in the synthesis of neurokinin-1 (NK1) receptor antagonists, such as the antiemetic drug fosaprepitant.

Chemical and Physical Properties

This compound is a white crystalline solid that is stable under recommended storage conditions.[1] It is characterized by the presence of four benzyl (B1604629) groups attached to a pyrophosphate backbone, which contributes to its reactivity and solubility in organic solvents.[2]

| Property | Value | References |

| CAS Number | 990-91-0 | [3][4][5] |

| Molecular Formula | C₂₈H₂₈O₇P₂ | [3][4][5] |

| Molecular Weight | 538.47 g/mol | [3][4][5] |

| Appearance | White to off-white powder or crystalline solid | [2][5][6] |

| Melting Point | 63-66 °C | [1][3][6] |

| Solubility | Slightly soluble in water. Soluble in organic solvents. | [2][6] |

| Storage Conditions | Store at -20°C to <-15°C under an inert gas like nitrogen. | [3][4] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Values | References |

| ¹H NMR (CDCl₃) | δ: 5.10-5.13 (m, 8H), 7.33 (s, 20H) | [7] |

| ¹³C NMR (100 MHz, CDCl₃) | δ: 70.3 (t, 4 C, J = 3), 127.9 (s, 8 C), 128.4 (s, 8 C), 128.6 (s, 4 C), 134.8 (t, 4 C, J = 4) | [7] |

| ³¹P NMR (162 MHz, CDCl₃) | δ: -12.3 (s, 2 P) | [7] |

| IR (CHCl₃) cm⁻¹ | 3012, 1498, 1456, 1381, 1292, 1021, 956 | [7] |

| Mass Spectrometry (ES+) | m/z (rel intensity) 561 (100, M + Na)⁺, 539 (50, M + H)⁺ | [7] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the condensation of two molecules of dibenzyl phosphate. A widely used method involves the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

Synthesis of this compound from Dibenzyl Phosphate using DCC

This procedure is a modification of an earlier synthesis by Todd.[7][8]

Materials:

-

Dibenzyl phosphate (DBP)

-

1,3-Dicyclohexylcarbodiimide (DCC)

-

Isopropyl acetate (B1210297)

-

Argon or Nitrogen gas

Equipment:

-

Round-bottomed flask

-

Overhead stirrer

-

Thermocouple

-

Addition funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A solution of dibenzyl phosphate in isopropyl acetate is prepared in a round-bottomed flask equipped with an overhead stirrer and an inert gas inlet.[7]

-

A solution of 1,3-dicyclohexylcarbodiimide (DCC) in isopropyl acetate is added to the dibenzyl phosphate solution at room temperature.[7] DCC is a strong sensitizer (B1316253) and should be handled with care.[7]

-

The reaction mixture is stirred at room temperature. The formation of a white precipitate of 1,3-dicyclohexylurea (B42979) (DCU) is observed.[7]

-

The reaction progress can be monitored by HPLC to ensure the consumption of dibenzyl phosphate.[6]

-

Upon completion, the reaction mixture is filtered to remove the precipitated DCU. The filter cake is washed with isopropyl acetate.[6][7]

-

The filtrate is concentrated under reduced pressure using a rotary evaporator. Care must be taken to avoid saturation of the solution.[7][8]

-

Heptane is slowly added to the concentrated solution to induce crystallization of the product.[6][7]

-

The mixture is cooled to approximately 5°C to maximize crystal formation.[7][8]

-

The crystalline product is collected by filtration, washed with a cold mixture of heptane and isopropyl acetate, and dried under vacuum with a stream of argon or nitrogen.[6][7]

-

The final product is a white crystalline solid with a yield of 88-96%.[7][8]

Note: All operating temperatures should be kept at or below room temperature due to the significant exothermic potential of both dibenzyl phosphate and this compound.[7][8]

Synthesis of this compound via DCC coupling.

Applications in Drug Development

This compound is a versatile phosphorylating agent used in the synthesis of a wide variety of biologically active molecules.[7] Its primary application lies in the preparation of phosphate prodrugs to improve the aqueous solubility and bioavailability of parent drug molecules, allowing for intravenous administration.[9]

Synthesis of Fosaprepitant

A prominent example of its application is in the synthesis of fosaprepitant, the phosphate prodrug of aprepitant (B1667566).[10][11] Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[10] The phosphorylation of the hydroxyl group in the aprepitant precursor molecule is a key step facilitated by this compound.

Role of TBPP in the synthesis of Fosaprepitant.

General Phosphorylation of Alcohols and Amines

This compound is a mild and effective reagent for the phosphorylation of both alcohols and amines.[9] The resulting dibenzyl phosphoryl moiety can be readily debenzylated, typically through catalytic hydrogenation, to yield the free phosphate.[7] This strategy has been employed in the synthesis of:

-

Prodrugs of tachykinin receptor antagonists[7]

-

Angiotensin II antagonists[7]

-

5-phosphatase inhibitors[7]

-

DHQ synthase inhibitors[7]

-

EPSP synthase inhibitors[7]

-

HIV protease inhibitors[7]

-

SH2 domain inhibitors[7]

-

Antifungal and antitumor agents[7]

The general workflow for the phosphorylation and subsequent deprotection is illustrated below.

General workflow for phosphorylation using TBPP.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][12] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area or under a fume hood.[1] It is incompatible with strong oxidizing agents.[1]

Conclusion

This compound (CAS 990-91-0) is a highly valuable reagent for the scientific and drug development community. Its efficacy as a phosphorylating agent has made it a cornerstone in the synthesis of numerous phosphate-containing biologically active molecules, particularly in the development of intravenous prodrugs. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in research and pharmaceutical manufacturing.

References

- 1. aksci.com [aksci.com]

- 2. Cas 990-91-0,this compound | lookchem [lookchem.com]

- 3. This compound | 990-91-0 | FT28061 | Biosynth [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 990-91-0 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orgsyn.org [orgsyn.org]

- 9. This compound - Phosphorylating agent | Syensqo [syensqo.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound | C28H28O7P2 | CID 563183 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tetrabenzyl Pyrophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabenzyl pyrophosphate is a pivotal reagent in organic chemistry, primarily utilized as a potent phosphorylating agent. With a molecular weight of 538.47 g/mol , this compound plays a crucial role in the synthesis of various biologically active molecules, including pharmaceuticals.[1][2][3] Its utility is particularly pronounced in the development of prodrugs, where it facilitates the introduction of phosphate (B84403) groups to enhance the bioavailability of therapeutic agents.[3] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on experimental protocols and its role in drug development.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a comprehensive reference for researchers.

| Property | Value | Reference |

| Molecular Weight | 538.47 g/mol | [1][3][4][5] |

| Molecular Formula | C₂₈H₂₈O₇P₂ | [1][3][4] |

| CAS Number | 990-91-0 | [1][4][5] |

| Melting Point | 58 - 66 °C | [1] |

| Appearance | White powder | [1] |

| Solubility | Slightly soluble in water. | [3] |

| Storage Conditions | -20°C | [4][5] |

Spectroscopic Data:

| Type | Data | Reference |

| ¹H NMR (CDCl₃) | δ: 5.10-5.13 (m, 8 H), 7.33 (s, 20 H) | [4] |

| ¹³C NMR (CDCl₃) | δ: 70.3 (t, 4 C, J = 3), 127.9 (s, 8 C), 128.4 (s, 8 C), 128.6 (s, 4 C), 134.8 (t, 4 C, J = 4) | [4] |

| ³¹P NMR (CDCl₃) | δ: -12.3 (s, 2 P) | [4] |

| Mass Spectrometry (ES+) | m/z (rel intensity) 561 (100, M + Na)⁺, 539 (50, M + H)⁺ | [4] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the dehydration-condensation of two molecules of dibenzyl phosphate using a coupling agent such as dicyclohexylcarbodi-imide (DCC).[5][6]

Materials:

-

Dibenzyl phosphate

-

Dicyclohexylcarbodi-imide (DCC)

-

Inert solvent (e.g., isopropyl acetate)

-

Heptane

Procedure:

-

Dissolve dibenzyl phosphate in an inert solvent like isopropyl acetate. Note that complete dissolution may not occur initially.[4]

-

Cool the mixture to a controlled temperature, typically around 3 ± 3°C.[4]

-

Slowly add a solution of dicyclohexylcarbodi-imide (DCC) in the same solvent to the cooled slurry of dibenzyl phosphate. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.[4]

-

The reaction proceeds with the formation of a white precipitate, which is 1,3-dicyclohexylurea (B42979) (DCU), a byproduct of the reaction.[4]

-

Monitor the reaction to completion, which is typically within 90 minutes.[4]

-

Filter the reaction mixture to remove the precipitated DCU.[4]

-

The filtrate, containing the dissolved this compound, is then concentrated under reduced pressure. Care should be taken not to concentrate to saturation.[4]

-

The product is precipitated by the addition of a non-polar solvent such as heptane.[4]

-

The resulting white crystalline solid of this compound is collected by filtration and dried under vacuum.[4]

Phosphorylation of Alcohols

This compound is a widely used reagent for the phosphorylation of alcohols, a key transformation in the synthesis of many pharmaceutical compounds.[3][7]

General Procedure:

-

Dissolve the alcohol substrate in a suitable aprotic solvent.

-

Add this compound to the solution.

-

The reaction can be facilitated by the presence of a Lewis acid catalyst, such as Ti(OtBu)₄, which has been shown to be effective for both primary and secondary alcohols.[7]

-

The reaction mixture is stirred at an appropriate temperature until the starting material is consumed.

-

The resulting dibenzyl phosphate ester can then be isolated and purified using standard chromatographic techniques.

-

Subsequent debenzylation, if required, can be performed to yield the free phosphate.[4]

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a phosphorylating agent.[1][3] This reactivity is leveraged to synthesize phosphate-containing drugs and prodrugs.

Key Roles:

-

Prodrug Synthesis: this compound is instrumental in the synthesis of prodrugs designed to enhance the bioavailability of parent drug molecules.[3] A notable example is its use in the synthesis of Fosaprepitant, an antiemetic medication used to manage nausea and vomiting associated with chemotherapy.[1][2]

-

Synthesis of Neurokinin-1 (NK1) Receptor Antagonists: It serves as a key intermediate in the production of NK1 receptor antagonists like aprepitant (B1667566) and fosaprepitant.[2] These drugs are crucial for managing chemotherapy-induced nausea and vomiting (CINV).[2]

-

General Organic Synthesis: Beyond specific drug syntheses, its ability to facilitate phosphorylation reactions makes it a valuable tool for medicinal chemists in the exploration and development of novel therapeutic agents.[1]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. It is recommended to store this compound in a freezer as a dry solid.[8]

Conclusion

This compound is a versatile and indispensable reagent in modern organic and medicinal chemistry. Its well-defined physicochemical properties and reliable synthetic protocols make it a go-to choice for phosphorylation reactions. For researchers and professionals in drug development, a thorough understanding of this compound's characteristics and applications is essential for the successful synthesis of complex pharmaceutical agents and the advancement of therapeutic innovations.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Phosphorylating agent | Syensqo [syensqo.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scribd.com [scribd.com]

- 6. CN114380859A - Preparation method of dibenzyl phosphate and this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. orgsyn.org [orgsyn.org]

In-Depth Technical Guide to Tetrabenzyl Pyrophosphate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrabenzyl pyrophosphate, a key reagent in the synthesis of various biologically active molecules. This document details its physicochemical properties, provides a step-by-step experimental protocol for its synthesis, and discusses its applications in the field of drug development.

Core Properties of this compound

This compound is a white crystalline solid that serves as an effective phosphorylating agent.[1] Its utility in organic synthesis is primarily for the phosphorylation of amines and alcohols.[1] A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value | References |

| Melting Point | 58 - 66 °C | [2] |

| 59 - 60 °C | [3] | |

| 63 - 66 °C | [4][5][6][7] | |

| 64 °C | [8] | |

| Molecular Formula | C₂₈H₂₈O₇P₂ | [2][4][9] |

| Molecular Weight | 538.47 g/mol | [2][4][9] |

| CAS Number | 990-91-0 | [2][4][10] |

| Appearance | White to Almost white powder to crystal | [2][8][10] |

| Purity | >98.0% (HPLC) | [2][10] |

| Storage Temperature | -20°C | [4][5][9] |

| Solubility | Slightly soluble in water | [6][7] |

Synthesis of this compound: An Experimental Protocol

The following section details a common and effective method for the synthesis of this compound from dibenzyl phosphate (B84403) using dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent.[11] This reaction results in the formation of a stable pyrophosphate bond with the concomitant production of dicyclohexylurea (DCU) as a byproduct.

Materials and Reagents:

-

Dibenzyl phosphate (DBP)

-

Dicyclohexylcarbodiimide (DCC)

-

Isopropyl acetate (B1210297)

-

Heptane

-

Tetrahydrofuran (THF), dry

-

Argon or Nitrogen gas

Experimental Procedure:

-

Reaction Setup: A multi-necked round-bottomed flask is equipped with a stirrer, a thermocouple, and a nitrogen or argon inlet to maintain an inert atmosphere.

-

Initial Charging: Dibenzyl phosphate is charged into the flask, followed by the addition of isopropyl acetate. The resulting mixture is stirred to dissolve the solid.[1]

-

Cooling: The reaction mixture is cooled to a temperature of 3 ± 3 °C.[1]

-

Addition of DCC: A solution of dicyclohexylcarbodiimide (DCC) in an appropriate solvent is added slowly to the cooled mixture. The addition rate should be controlled to maintain the reaction temperature at 3 ± 3 °C.[1] The reaction is typically complete within 30-60 minutes.[1][12]

-

Filtration of Byproduct: Upon completion of the reaction, the cold slurry, containing the precipitated dicyclohexylurea (DCU), is filtered. The filter cake of DCU is washed with isopropyl acetate.[1]

-

Crystallization: The filtrate is concentrated under vacuum.[1] Heptane is then slowly added to the concentrate to induce crystallization of the this compound.[1] The mixture is cooled to 3 ± 3 °C and aged for approximately one hour to ensure complete crystallization.[1]

-

Isolation and Drying: The crystalline product is collected by filtration, and the filter cake is washed with a mixture of isopropyl acetate and heptane.[1] The final product is dried under vacuum and a nitrogen or argon atmosphere at room temperature.[1][12]

-

Storage: The resulting white crystalline solid, this compound, should be stored in a refrigerator to ensure its stability.[1][12]

Visualizing the Synthesis: An Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis of this compound.

Applications in Drug Development and Biological Research

This compound is a versatile phosphorylating agent that has found significant application in the synthesis of a wide array of biologically active molecules and prodrugs.[3][4] Its utility lies in its ability to introduce a dibenzyl phosphate group, which can subsequently be debenzylated under mild conditions to yield the corresponding phosphate.[3]

This reagent has been instrumental in the synthesis of:

-

Prodrugs of tachykinin receptor antagonists[3]

-

Angiotensin II antagonists[3]

-

5-phosphatase inhibitors[3]

-

HIV protease inhibitors[3]

-

Antifungal and antitumor agents[3]

A notable application of this compound is in the synthesis of fosaprepitant, an antiemetic drug used to prevent nausea and vomiting caused by chemotherapy.[10][11] In this synthesis, this compound acts as a phosphorylating agent.[11] It is also explored for its potential as a drug delivery agent.[2]

Involvement in Signaling Pathways

A thorough review of the available scientific literature did not reveal any specific signaling pathways in which this compound acts as a direct signaling molecule. Its primary role in a biological context, as established by current research, is that of a synthetic precursor for the production of various phosphate-containing compounds with therapeutic or research applications. The benzyl (B1604629) protecting groups make it suitable for organic synthesis but would likely need to be cleaved in vivo to generate a biologically active phosphate or pyrophosphate species. The biological activities of such debenzylated products would be dependent on the molecule to which the phosphate group is attached.

While pyrophosphates themselves, such as inositol (B14025) pyrophosphates, are known to be involved in cellular signaling, there is no direct evidence to suggest that this compound participates in these pathways in its intact form. Therefore, for researchers in drug development, the significance of this compound lies in its utility as a chemical tool for the synthesis of target molecules, rather than as a modulator of specific signaling cascades.

References

- 1. mdpi.com [mdpi.com]

- 2. Cellular Cations Control Conformational Switching of Inositol Pyrophosphate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound - Phosphorylating agent | Syensqo [syensqo.com]

- 5. nbinno.com [nbinno.com]

- 6. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fount.aucegypt.edu [fount.aucegypt.edu]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism and Functions of Inositol Pyrophosphates: Insights Gained from the Application of Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. This compound | C28H28O7P2 | CID 563183 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Tetrabenzyl Pyrophosphate from Dibenzyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a standard, high-yield laboratory procedure for the synthesis of tetrabenzyl pyrophosphate (TBPP) from dibenzyl phosphate (B84403) (DBP). TBPP is a crucial reagent for the phosphorylation of alcohols and amines in the synthesis of biologically active molecules and prodrugs.[1] The protocol detailed herein is based on a well-established method utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.[1][2]

Reaction Principle

The synthesis of this compound from dibenzyl phosphate is a dehydration-condensation reaction. Two molecules of dibenzyl phosphate are coupled with the elimination of one molecule of water. Carbodiimides, such as 1,3-dicyclohexylcarbodiimide (DCC), are highly effective reagents for promoting this type of condensation.[2][3] The DCC activates the phosphate group, making it susceptible to nucleophilic attack by a second phosphate molecule. This process results in the formation of the desired P-O-P pyrophosphate bond and the hydrated DCC byproduct, 1,3-dicyclohexylurea (B42979) (DCU), which precipitates from the reaction mixture.[1]

References

Tetrabenzyl Pyrophosphate: A Comprehensive Technical Guide for Phosphorylation Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabenzyl pyrophosphate (TBPP) has emerged as a powerful and versatile phosphorylating agent in modern organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry for the preparation of phosphate (B84403) prodrugs and other biologically active molecules, where mild reaction conditions and high yields are paramount. This technical guide provides an in-depth overview of TBPP, covering its synthesis, chemical properties, and detailed experimental protocols for its application in the phosphorylation of various substrates, including alcohols and amines. Quantitative data on reaction yields and conditions are summarized for easy comparison. Furthermore, this guide illustrates the mechanism of phosphorylation and the role of phosphorylation in key signaling pathways, supported by clear diagrams to facilitate understanding.

Introduction

Phosphorylation is a fundamental biochemical process that plays a critical role in regulating a vast array of cellular functions, including signal transduction, protein activity, and energy metabolism.[1] The introduction of a phosphate group can dramatically alter the physicochemical properties of a molecule, enhancing its water solubility, modulating its biological activity, or facilitating its transport across cell membranes.[2][3] In drug development, the strategic phosphorylation of a parent drug molecule to create a phosphate prodrug is a widely employed strategy to improve pharmacokinetic properties such as bioavailability.[2]

This compound (TBPP) is a highly effective reagent for the transfer of a dibenzyl phosphate group to a variety of nucleophiles.[4] The resulting dibenzyl-protected phosphate can be readily deprotected under mild conditions, typically via hydrogenolysis, to yield the free phosphate.[4] This two-step process offers a clean and efficient method for the synthesis of phosphate esters and phosphoramidates. TBPP is particularly favored for its stability, ease of handling compared to more reactive phosphorylating agents, and its high reactivity towards alcohols and amines under appropriate conditions.[4]

Synthesis of this compound

The most common and efficient method for the synthesis of TBPP involves the dicyclohexylcarbodiimide (B1669883) (DCC) mediated coupling of two molecules of dibenzyl phosphate (DBP).[4]

Experimental Protocol: Synthesis of TBPP

Materials:

-

Dibenzyl phosphate (DBP)

-

1,3-Dicyclohexylcarbodiimide (DCC)

-

Isopropyl acetate (B1210297) (anhydrous)

-

Heptane (B126788) (anhydrous)

-

Argon or Nitrogen gas

Procedure:

-

A flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a low-temperature thermometer, and rubber septa is charged with dibenzyl phosphate (1.0 eq).

-

Anhydrous isopropyl acetate is added to create a slurry.

-

The flask is flushed with argon or nitrogen and cooled to approximately 0-5 °C in an ice bath.

-

A solution of DCC (0.55 eq) in anhydrous isopropyl acetate is added slowly to the stirred slurry, maintaining the temperature below 5 °C. The reaction is exothermic.

-

The reaction mixture is stirred at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration under an inert atmosphere. The filter cake is washed with cold, anhydrous isopropyl acetate.

-

The filtrate is concentrated under reduced pressure, ensuring the temperature remains low to avoid decomposition of the product.

-

Anhydrous heptane is slowly added to the concentrated solution to precipitate the TBPP.

-

The resulting white crystalline solid is collected by filtration, washed with cold heptane, and dried under vacuum to afford pure this compound.[4]

Yield: 88-96%[4]

Storage: TBPP should be stored as a dry solid in a freezer under an inert atmosphere.[4]

Physicochemical Properties and Safety Data

| Property | Value |

| Molecular Formula | C₂₈H₂₈O₇P₂ |

| Molecular Weight | 538.47 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 59-62 °C |

| Solubility | Soluble in isopropyl acetate, tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM). Insoluble in heptane. |

| Stability | Stable when stored under recommended conditions (dry, cold, inert atmosphere). Decomposes in the presence of moisture. |

| Safety Precautions | Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust. |

This compound as a Phosphorylating Agent

TBPP is a versatile reagent for the phosphorylation of a wide range of substrates, most notably alcohols and amines. The general reaction involves the nucleophilic attack of the substrate on one of the phosphorus atoms of TBPP, leading to the transfer of a dibenzyl phosphate group and the formation of dibenzyl phosphate as a byproduct.

Mechanism of Phosphorylation

The phosphorylation reaction proceeds via a nucleophilic substitution at the phosphorus center. The nucleophile (e.g., an alcohol or amine) attacks one of the electrophilic phosphorus atoms of the pyrophosphate linkage. This results in the cleavage of the P-O-P bond and the formation of the phosphorylated substrate and a dibenzyl phosphate leaving group. The reaction is often facilitated by a base to deprotonate the nucleophile, increasing its reactivity.

Phosphorylation of Alcohols

The phosphorylation of primary and secondary alcohols with TBPP proceeds efficiently, often in the presence of a base or a Lewis acid catalyst.

4.2.1. Base-Mediated Phosphorylation of Alcohols

A strong base is typically used to deprotonate the alcohol, forming a more nucleophilic alkoxide intermediate.

Experimental Protocol: General Procedure for Phosphorylation of a Primary Alcohol

Materials:

-

Primary alcohol

-

This compound (TBPP)

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the primary alcohol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of TBPP (1.2 eq) in anhydrous THF dropwise.

-

The reaction is stirred at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, the reaction is carefully quenched with saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the dibenzyl phosphate ester of the alcohol.

4.2.2. Lewis Acid-Catalyzed Phosphorylation of Alcohols

The use of a Lewis acid catalyst, such as titanium(IV) isopropoxide, can promote the phosphorylation of alcohols under milder conditions.

| Substrate Type | Catalyst | Yield (%) | Reference |

| Primary Alcohols | Ti(OiPr)₄ | 70-97 | |

| Secondary Alcohols | Ti(OiPr)₄ | 50-85 |

Table 1: Representative Yields for Lewis Acid-Catalyzed Phosphorylation of Alcohols with TBPP.

Phosphorylation of Amines

TBPP is also an effective reagent for the phosphorylation of primary and secondary amines to form phosphoramidates. The reaction generally requires a strong, non-nucleophilic base.

Experimental Protocol: General Procedure for Phosphorylation of a Primary Amine

Materials:

-

Primary amine

-

This compound (TBPP)

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of the primary amine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

A solution of NaHMDS (1.1 eq) in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.

-

A solution of TBPP (1.1 eq) in anhydrous THF is then added dropwise.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride solution.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude phosphoramidate (B1195095) is purified by silica gel column chromatography.

| Substrate Type | Base | Yield (%) |

| Primary Alkylamines | NaHMDS | 75-90 |

| Secondary Alkylamines | n-BuLi | 70-85 |

| Anilines | NaH | 60-80 |

Table 2: Representative Yields for the Phosphorylation of Amines with TBPP.

Deprotection of the Benzyl (B1604629) Groups

The benzyl protecting groups on the phosphate moiety can be efficiently removed by catalytic hydrogenation.

Experimental Protocol: Debenzylation

Materials:

-

Dibenzyl phosphate derivative

-

Palladium on carbon (10% Pd/C)

-

Methanol (B129727) or Ethanol

-

Hydrogen gas

Procedure:

-

The dibenzyl phosphate derivative is dissolved in methanol or ethanol.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the deprotected phosphate product.

Applications in Drug Development and Chemical Biology

TBPP has been instrumental in the synthesis of numerous biologically active molecules. A prominent example is its use in the synthesis of fosaprepitant, a neurokinin-1 (NK₁) receptor antagonist used as an antiemetic.[3]

Furthermore, TBPP can be employed to synthesize phosphorylated peptides and other biomolecules for use as probes in studying signaling pathways. By introducing a phosphate group at a specific site, researchers can investigate the effects of phosphorylation on protein-protein interactions, enzyme activity, and cellular localization.

Role in Signaling Pathways

Phosphorylation is a cornerstone of intracellular signaling. Key pathways such as the PI3K/Akt and MAPK/ERK pathways are regulated by a cascade of phosphorylation events.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. The activation of this pathway involves the phosphorylation of Akt by PDK1 and mTORC2.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. It is characterized by a three-tiered kinase cascade: a MAPKKK (e.g., Raf), a MAPKK (MEK), and a MAPK (ERK).

Conclusion

This compound is a highly valuable and versatile phosphorylating agent for researchers in organic chemistry, medicinal chemistry, and chemical biology. Its ease of synthesis, stability, and high reactivity under controlled conditions make it an excellent choice for the introduction of phosphate groups into a wide array of molecules. The straightforward deprotection of the resulting dibenzyl phosphate esters further enhances its utility. The applications of TBPP in the synthesis of complex pharmaceutical agents and as a tool to probe biological signaling pathways underscore its significance in modern chemical science. This guide provides the essential technical information for the effective and safe use of this compound in the laboratory.

References

An In-Depth Technical Guide to the Phosphorylation of Primary Alcohols with Tetrabenzyl Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphorylation of primary alcohols utilizing tetrabenzyl pyrophosphate (TBPP), a widely employed reagent in organic synthesis. The phosphorylation of molecules is a critical transformation, enhancing water solubility and bioavailability, which is particularly crucial in the development of prodrugs for applications in antiviral, cancer, and anti-emetic therapies.[1][2][3] this compound serves as a mild and effective phosphorylating agent for this purpose.[1]

Core Principles and Reaction Mechanisms

The phosphorylation of an alcohol with this compound involves the nucleophilic attack of the alcohol's oxygen atom on one of the electrophilic phosphorus atoms of TBPP. This reaction typically requires activation of the alcohol, which can be achieved through two primary pathways: deprotonation with a base to form a more nucleophilic alkoxide, or coordination with a Lewis acid to enhance the electrophilicity of the TBPP.

The general course of the reaction leads to the formation of a dibenzyl phosphate (B84403) ester and dibenzyl phosphate as a byproduct. The resulting dibenzyl-protected phosphate can then be readily deprotected to yield the final phosphate monoester.[3]

General Reaction Pathway

The following diagram illustrates the fundamental transformation in the phosphorylation of a primary alcohol using this compound.

References

An In-depth Technical Guide to the Selective Phosphorylation of Secondary Alcohols Using Tetrabenzyl Pyrophosphate (TBPP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective phosphorylation of secondary alcohols utilizing tetrabenzyl pyrophosphate (TBPP) as the phosphorylating agent. This method, employing a Lewis acid catalyst, offers a valuable tool for the synthesis of phosphate (B84403) esters, which are crucial moieties in numerous biologically active molecules and drug candidates.

Introduction

Phosphorylation is a fundamental biochemical process and a key strategy in medicinal chemistry to enhance the solubility, bioavailability, and biological activity of therapeutic agents. The selective phosphorylation of hydroxyl groups, particularly in complex molecules with multiple reactive sites, presents a significant synthetic challenge. This whitepaper focuses on a robust and efficient method for the phosphorylation of primary and secondary alcohols using this compound (TBPP) in conjunction with a titanium(IV) tert-butoxide catalyst. This approach has proven effective for a range of substrates, including protected amino acids.[1]

Reaction Mechanism and Core Components

The phosphorylation reaction proceeds via a Lewis acid-catalyzed mechanism. Titanium(IV) tert-butoxide [Ti(OtBu)₄] acts as a Lewis acid, activating the pyrophosphate for nucleophilic attack by the alcohol. The use of a hindered base, such as N,N-diisopropylethylamine (DIPEA), is incorporated to quench the generated pyrophosphoric acid byproduct and facilitate catalyst turnover.

The overall transformation can be represented as follows:

-

Phosphorylating Agent: this compound (TBPP) serves as the source of the dibenzyl phosphate group.

-

Catalyst: Titanium(IV) tert-butoxide is the Lewis acid catalyst of choice for this transformation.

-

Base: A non-nucleophilic, hindered amine base like N,N-diisopropylethylamine is crucial for efficient catalysis.

-

Solvent: Anhydrous aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are typically employed.

Quantitative Data Summary

The catalytic phosphorylation of primary and secondary alcohols using TBPP and Ti(OtBu)₄ has been reported to provide good to excellent yields. The following table summarizes the general efficiency of this method based on available literature.[1]

| Parameter | Range | Reference |

| Conversion | 54% to >98% | Sculimbrene et al. |

| Isolated Yield | 50% to 97% | Sculimbrene et al. |

Note: A detailed substrate scope, including protected amino acid residues, is reported in the original publication by Sculimbrene et al. and is referenced as "Table 2" in the abstract of their work.[1]

Experimental Protocols

The following section provides a detailed, representative experimental protocol for the selective phosphorylation of a secondary alcohol using TBPP.

General Procedure for the Phosphorylation of a Secondary Alcohol

Materials:

-

Secondary alcohol (1.0 equiv)

-

This compound (TBPP) (1.2 equiv)

-

Titanium(IV) tert-butoxide (10 mol%)

-

N,N-diisopropylethylamine (DIPEA) (1.5 equiv)

-

Anhydrous dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the secondary alcohol (1.0 equiv).

-

Dissolve the alcohol in anhydrous dichloromethane.

-

Add N,N-diisopropylethylamine (1.5 equiv) to the solution.

-

In a separate flask, prepare a solution of this compound (1.2 equiv) in anhydrous dichloromethane.

-

Add the TBPP solution to the reaction mixture.

-

Finally, add the titanium(IV) tert-butoxide catalyst (10 mol%) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dibenzyl phosphate ester.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the selective phosphorylation of a secondary alcohol using TBPP.

References

Tetrabenzyl Pyrophosphate: A Comprehensive Technical Guide to Phenol Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction